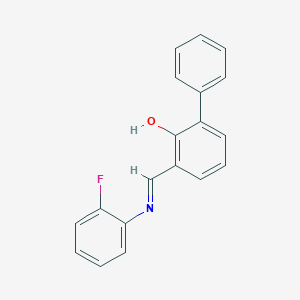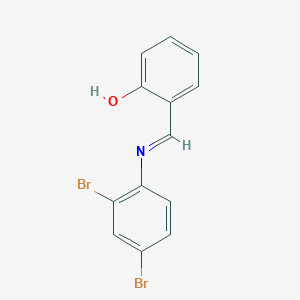![molecular formula C16H14Br2Cl2N2Ni B6298168 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-00-2](/img/structure/B6298168.png)
2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide (NiBr2-2,3-Bis) is a coordination compound of nickel with two bromide anions and two 2,3-bis[(N-2-chlorophenyl)imino]butane molecules as the ligands. This compound has a variety of applications in scientific research, including its use as a catalyst in organic synthesis, a reagent in the synthesis of polymers, and a potential inhibitor of enzymes. In
Aplicaciones Científicas De Investigación
NiBr2-2,3-Bis has been widely used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of polymers, and as a potential inhibitor of enzymes. In addition, it has been used as a ligand in coordination complexes, as a reagent in the formation of novel coordination polymers, and as a reagent in the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of NiBr2-2,3-Bis is not fully understood. However, it is believed that the nickel(II) center of the compound is able to coordinate with the two bromide anions, forming a coordination complex. This coordination complex is then able to bind with other molecules, such as small organic molecules, polymers, and enzymes, and can catalyze or inhibit certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of NiBr2-2,3-Bis are not fully understood. However, studies have shown that it can act as an inhibitor of certain enzymes, as well as a catalyst for certain organic reactions. It has also been shown to be able to bind with small organic molecules and polymers, which can potentially have an effect on biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of NiBr2-2,3-Bis in lab experiments has several advantages. It is a relatively inexpensive compound, it is widely available, and it is relatively easy to synthesize. In addition, it is a versatile compound that can be used in a variety of reactions, including organic synthesis and the synthesis of coordination polymers. However, there are some limitations to the use of NiBr2-2,3-Bis in lab experiments. It is not as stable as some other compounds and can decompose easily, and its mechanism of action is not fully understood.
Direcciones Futuras
The use of NiBr2-2,3-Bis in scientific research has a variety of potential future directions. These include further research into the mechanism of action of the compound, its potential use as an inhibitor of enzymes, its potential use in the synthesis of novel coordination polymers, and its potential use in the synthesis of heterocyclic compounds. In addition, further research into the biochemical and physiological effects of the compound could lead to its potential use in drug development.
Métodos De Síntesis
The synthesis of NiBr2-2,3-Bis is a multi-step process. The first step involves the preparation of 2,3-bis[(N-2-chlorophenyl)imino]butane, which is produced by the reaction of 2-chlorobenzaldehyde with N-methyl-2-aminopyridine. This is followed by the reaction of the 2,3-bis[(N-2-chlorophenyl)imino]butane with nickel(II) bromide in aqueous solution, which yields NiBr2-2,3-Bis as the product of the reaction.
Propiedades
IUPAC Name |
2-N,3-N-bis(2-chlorophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2.2BrH.Ni/c1-11(19-15-9-5-3-7-13(15)17)12(2)20-16-10-6-4-8-14(16)18;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVVLILMQSGUIX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1Cl)C(=NC2=CC=CC=C2Cl)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333966 |
Source


|
| Record name | 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide | |
CAS RN |
561327-00-2 |
Source


|
| Record name | 2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

